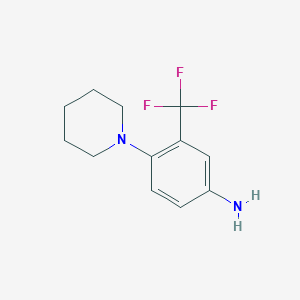
4-Piperidin-1-yl-3-trifluoromethyl-phenylamine
Cat. No. B1310281
M. Wt: 244.26 g/mol
InChI Key: RLYTXYOWWUWWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07671058B2
Procedure details


A mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.05 g, 5.00 mmol), piperidine (0.592 ml, 6.00 mmol), diisopropylethylamine (1.31 ml, 7.50 mmol) and acetonitrile (10 ml) was refluxed for 8 hours. Methanol (10 ml) and 10% platinum on activated carbon (0.10 g) were added to the residue obtained by evaporation of the solvent of the reaction mixture under reduced pressure, and the mixture was stirred at room temperature for 12 hours under hydrogen atmosphere. The reaction mixture was filtered through celite. The residue obtained by concentration of the filtrate under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=1:1) to give the title compound (1.11 g, 91%) as a colorless liquid.






Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.C(N(C(C)C)CC)(C)C.C(#N)C>[Pt].CO>[N:15]1([C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=2[C:11]([F:14])([F:13])[F:12])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.592 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
1.31 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 12 hours under hydrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained by evaporation of the solvent of the reaction mixture under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained by concentration of the filtrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography on silica gel (n-hexane:ethyl acetate=1:1)
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)C1=C(C=C(N)C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.11 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
